Cas no 87679-37-6 (Trandolapril)
Trandolapril Chemical and Physical Properties
Names and Identifiers
-
- Trandolapril
- (2s,3ar,7as)-1-[(2s)-2-[[(1s)-1-ethoxycarbonyl-3-phenyl-propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- RU44570
- (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid
- (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid,form I crystalline polymorph of
- 1-[2-[(1-ethoxycarbonyl-3-phenylpropyl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- Odrik
- Preran
- Trandolaprilum [Latin]
- Mavik
- (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid (ACI)
- 1H-Indole-2-carboxylic acid, 1-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aα,7aβ]]- (ZCI)
- Gopten
- RU 44570
- s6468
- TRANDOLAPRIL [MART.]
- TRANDOLAPRIL (EP MONOGRAPH)
- Trandolapril Tablets
- KS-1467
- Tox21_111453
- NCGC00182079-03
- (2S,3aR,7aS)-1-(N-((1S)-1-((Ethyloxy)carbonyl)-3-phenylpropyl)-L-alanyl)octahydro-1H-indole-2-carboxylic Acid
- TRANDOLAPRIL COMPONENT OF TARKA
- NS00001070
- RU-44570
- (2S,3aR,7aS)-1-((S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
- 87679-37-6
- CCRIS 6594
- Trandolapril [USP:INN:BAN]
- NCGC00095153-01
- TRANDOLAPRIL [USP-RS]
- GTPL6453
- Udrik
- Trandolapril (JAN/USP/INN)
- Trandolapril; (2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid
- LP00924
- TRANDOLAPRIL [MI]
- HSDB 8392
- NSC 758939
- DTXSID2023692
- TRANDOLAPRIL [ORANGE BOOK]
- NCGC00182079-02
- (2S,3aR,7aS)-1-((S)-N-((S)-1-Ethoxycarbonyl-3-phenylpropyl)alanyl)hexahydro-2-indoline carboxylic acid
- (2S,3aR,7aS)-1-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid
- SR-02000000917
- TRANDOLAPRIL [VANDF]
- NCGC00182079-09
- Q929420
- Trandolaprilum (Latin)
- CHEMBL1519
- Odric
- Tox21_500924
- SCHEMBL16610
- TRANDOLAPRIL (USP-RS)
- TRANDOLAPRIL [JAN]
- TARKA COMPONENT TRANDOLAPRIL
- 1H-Indole-2-carboxylic acid, 1-((2S)-2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-, (2S,3aR,7aS)-
- Trandolapril, United States Pharmacopeia (USP) Reference Standard
- Trandolapril, European Pharmacopoeia (EP) Reference Standard
- Trandolapril (USP:INN:BAN)
- DTXCID003692
- C09AA10
- HY-B0592
- Tox21_113152
- EN300-7481395
- AKOS015843316
- SDCCGSBI-0633768.P001
- 2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, Mavik
- (2S,3aR,7aS)-1-((S)-N-((S)-1-Carboxy-3-phenylpropyl)alanyl)hexahydro-2-indolinecarboxylic acid, 1-ethyl ester
- Trandolapril, >=98% (HPLC), white powder
- AKOS015896050
- W18796
- TRANDOLAPRIL (USP MONOGRAPH)
- (2S)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- Mavik (TN)
- SR-02000000917-2
- 1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indol-2-carboxylic acid
- BIDD:GT0804
- 1H-Indole-2-carboxylic acid, octahydro-1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-, (2S-(1(R*(R*)),2-alpha,3a-alpha,7a-beta))-
- CCG-222228
- TRANDOLAPRIL [INN]
- TRANDOLAPRIL [USP MONOGRAPH]
- (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]hexahydro-2-indolinecarboxylic acid, 1-ethyl ester
- HMS3262J10
- (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid
- DB00519
- Trandolaprilum
- D00383
- UNII-1T0N3G9CRC
- (2S,3aR,7aS)-1-((2S)-2-(((2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
- BDBM50369775
- TRANDOLAPRIL [EP MONOGRAPH]
- CAS-87679-37-6
- TRANDOLAPRIL [WHO-DD]
- CHEBI:9649
- NCGC00261609-01
- 1H-INDOLE-2-CARBOXYLIC ACID, OCTAHYDRO N-((2S)-1-ETHOXY-1-OXO-4-PHENYLBUTAN-2-YL)-1-ALANYL (2S,3AR,7AS)
- NCGC00182079-01
- TRANDOLAPRIL (MART.)
- 1T0N3G9CRC
- NSC-758939
- BRD-K28550399-001-01-4
-
- MDL: MFCD00865776
- Inchi: 1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
- InChI Key: VXFJYXUZANRPDJ-WTNASJBWSA-N
- SMILES: C(N1[C@H](C(=O)O)C[C@H]2CCCC[C@H]12)(=O)[C@H](C)N[C@H](C(=O)OCC)CCC1C=CC=CC=1
Computed Properties
- Exact Mass: 430.24700
- Monoisotopic Mass: 430.246772
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 11
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 95.9
Experimental Properties
- Color/Form: Colorless crystalline solid.
- Density: 1.181
- Melting Point: 122-123°C
- Boiling Point: 626 oC at 760 mmHg
- Flash Point: 332.4 oC
- Refractive Index: 1.549
- Solubility: DMSO: ≥20mg/mL
- PSA: 95.94000
- LogP: 3.10210
Trandolapril Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H360D
- Warning Statement: P201-P280-P308+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- RTECS:NL6015178
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Trandolapril Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S6468-5mg |
Trandolapril |
87679-37-6 | 99.8% | 5mg |
¥794.78 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S6468-25mg |
Trandolapril |
87679-37-6 | 99.8% | 25mg |
¥2023.17 | 2023-09-15 | |
| ChemScence | CS-2809-10mg |
Trandolapril |
87679-37-6 | 99.98% | 10mg |
$98.0 | 2022-04-26 | |
| ChemScence | CS-2809-50mg |
Trandolapril |
87679-37-6 | 99.98% | 50mg |
$395.0 | 2022-04-26 | |
| ChemScence | CS-2809-100mg |
Trandolapril |
87679-37-6 | 99.98% | 100mg |
$718.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T97680-10mg |
Trandolapril |
87679-37-6 | 99% | 10mg |
¥761.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T97680-50mg |
Trandolapril |
87679-37-6 | 99% | 50mg |
¥3058.0 | 2023-09-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1672687-125MG |
Trandolapril |
87679-37-6 | 125mg |
¥3302.56 | 2025-01-11 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1089 |
Trandolapril |
87679-37-6 | British Pharmacopoeia (BP) Reference Standard | 2232.52 | 2021-05-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000501 |
87679-37-6 | ¥1544.34 | 2023-01-13 |
Trandolapril Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
2.1 Reagents: 1H-Benzotriazole , Ethylmorpholine , Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; 0 °C; 3.5 h, 20 - 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
Production Method 5
Production Method 6
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
Production Method 7
1.2 Reagents: Water
1.3 Reagents: Diisopropyl ether ; 30 min
Trandolapril Raw materials
- (2S,3AR,7aS)-1H-octahydroindole-2-carboxylic acidHydrochloride
- Trandolapril Benzyl Ester
- (+)-N-1-(S)-Ethoxycarbonxyl-3-phenylpropyl-L-alanine
- N-1-(S)-Ethoxycarbonyl-3-phenylpropyl-L-alanine-N-carboxyanhydride
- 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, 1,1-dimethylethyl ester, (2S,3aR,7aS)-
- rel-(2R,3aS,7aR)-Octahydro-1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbonitrile
- Benzyl alcohol
- ARGCRCXTJMQKNA-ILXRZTDVSA-N
- (1R,2R)-2-(2,2-Dimethoxyethyl)cyclohexanamine
- rel-(2S,3aR,7aS)-Octahydroindole-2-carboxylic Acid
Trandolapril Preparation Products
Trandolapril Suppliers
Trandolapril Related Literature
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Trandolapril
Professional Introduction to Compound with CAS No. 87679-37-6 and Product Name: Trandolapril
The compound with the CAS number 87679-37-6 is a significant entity in the field of pharmaceutical chemistry, particularly in the development of cardiovascular drugs. This compound is closely associated with the well-known angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, which has been widely used in the management of hypertension and heart failure. Trandolapril, chemically known as (3S)-1-[[N-(2S)-(1-carboxy-3-phenylpropyl)amino]acetyl]-L-proline dihydrochloride, plays a crucial role in modulating the renin-angiotensin-aldosterone system (RAAS), thereby reducing blood pressure and alleviating cardiac workload.
In recent years, there has been a growing interest in the pharmacological properties of Trandolapril and its derivatives due to their efficacy and safety profiles. The latest research in this domain has highlighted the compound's ability to not only lower blood pressure but also to offer protective effects against cardiovascular remodeling. Studies have demonstrated that Trandolapril can attenuate hypertrophic responses and fibrosis in heart tissue, which are key pathological features of chronic heart failure. This has led to an increased focus on understanding the molecular mechanisms underlying its therapeutic effects.
The structure of Trandolapril (CAS No. 87679-37-6) is characterized by a proline backbone, which is a common motif in many bioactive peptides and drugs. The presence of a carboxylic acid group at one end and an amino group at the other allows for interactions with various biological targets. Specifically, the amino group is involved in forming a covalent bond with ACE, leading to the inhibition of its enzymatic activity. This inhibition results in decreased production of angiotensin II, a potent vasoconstrictor, and increased levels of bradykinin, a vasodilator. These changes contribute to the hypotensive effects observed in patients treated with Trandolapril.
Recent advancements in computational chemistry have enabled researchers to model the binding interactions between Trandolapril and ACE with high precision. These studies have identified key residues on both Trandolapril and ACE that are critical for substrate recognition and catalytic activity. By understanding these interactions at an atomic level, scientists have been able to design analogs of Trandolapril with enhanced potency and improved pharmacokinetic profiles. Such derivatives hold promise for treating not only hypertension but also other cardiovascular disorders.
The clinical significance of Trandolapril has been further underscored by large-scale randomized controlled trials (RCTs). For instance, the Val-HeFT trial evaluated the efficacy of adding Trandolapril to standard therapy in patients with heart failure. The results showed that Trandolapril reduced hospitalizations and improved survival rates compared to placebo. These findings have solidified Trandolapril's position as a cornerstone medication in the management of heart failure.
From a regulatory perspective, Trandolapril has been approved by major health authorities worldwide for its therapeutic benefits. The approval process involves rigorous testing for safety and efficacy, ensuring that patients receive medications that meet stringent quality standards. As regulatory bodies continue to evaluate new drug applications, compounds like those related to CAS No. 87679-37-6 will play a crucial role in shaping future guidelines for cardiovascular drug development.
Future research directions in this field are likely to focus on exploring combination therapies involving Trandolapril with other agents that target different aspects of cardiovascular pathophysiology. For example, combining Trandolapril with inhibitors of angiotensin II receptor blockers (ARBs) or direct renin inhibitors (DRIs) may offer synergistic effects that enhance overall treatment outcomes. Additionally, investigating the potential role of Trandolapril in preventing cardiovascular complications associated with diabetes mellitus is an area ripe for exploration.
The development of novel delivery systems for Trandolapril is another promising avenue for research. Nanotechnology-based formulations have shown promise in improving drug bioavailability and targeting specificity. By encapsulating Trandolapril within nanoparticles or liposomes, it may be possible to achieve more sustained release profiles and reduce dosing frequency, thereby improving patient compliance.
In conclusion, Trandolapril (CAS No. 87679-37-6) represents a significant advancement in the treatment of cardiovascular diseases. Its ability to modulate the RAAS system effectively makes it a valuable therapeutic agent for managing hypertension and heart failure. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, ensuring that it remains at the forefront of cardiovascular pharmacology.
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